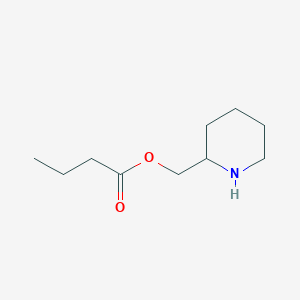
Butanoic acid, 2-piperidinylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-piperidinylmethyl ester is an organic compound with the molecular formula C10H19NO2. It is an ester derived from butanoic acid and 2-piperidinylmethanol. Esters are known for their pleasant odors and are commonly found in various natural and synthetic products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanoic acid, 2-piperidinylmethyl ester can be synthesized through the esterification of butanoic acid with 2-piperidinylmethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butanoic acid+2-piperidinylmethanolH2SO4Butanoic acid, 2-piperidinylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a strong acid catalyst and elevated temperatures can help achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Butanoic acid, 2-piperidinylmethyl ester can undergo hydrolysis in the presence of an acid or base to yield butanoic acid and 2-piperidinylmethanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Butanoic acid and 2-piperidinylmethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
Butanoic acid, 2-piperidinylmethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-piperidinylmethyl ester involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butanoic acid and 2-piperidinylmethanol, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, methyl ester: Another ester of butanoic acid, commonly used in fragrances and flavors.
Butanoic acid, ethyl ester: Similar in structure and used in similar applications as butanoic acid, 2-piperidinylmethyl ester.
Butanoic acid, propyl ester: Also used in the fragrance and flavor industry.
Uniqueness
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other butanoic acid esters. This structural feature can influence its reactivity and interactions with biological systems.
Propriétés
Numéro CAS |
647021-15-6 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
piperidin-2-ylmethyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3 |
Clé InChI |
IELZVUTXZQTIRM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
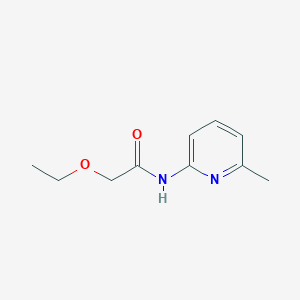
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
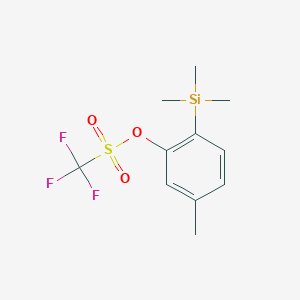
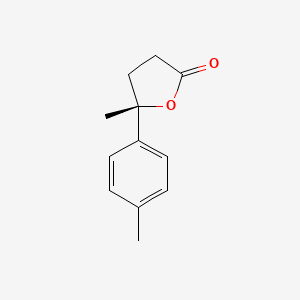
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
propanedinitrile](/img/structure/B12583687.png)
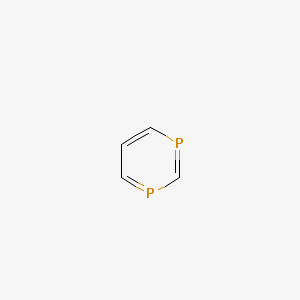

![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
